![molecular formula C17H24N6O B6457003 2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549066-06-8](/img/structure/B6457003.png)
2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C17H24N6O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.20115941 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₅N₅O
- Molecular Weight : 359.5 g/mol
- CAS Number : 2549065-94-1
These properties indicate a complex structure that integrates various functional groups, enhancing its potential interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms involved in its biological effects.
Biological Activities
Research indicates that compounds similar to 2-cyclopropyl derivatives exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance, compounds featuring oxadiazole moieties have been noted for their antibacterial and antifungal activities. The incorporation of piperazine and oxadiazole groups in this compound may enhance its antimicrobial efficacy .
Anticancer Potential
Several pyrimidine derivatives have been evaluated for their anticancer properties. For example, related compounds have demonstrated inhibitory effects on cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The specific structural features of this compound may contribute to similar anticancer activities.
Enzyme Inhibition
The compound may inhibit key enzymes involved in metabolic pathways. For example, derivatives with similar structures have shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in both humans and pathogens like Plasmodium falciparum . Such inhibition can lead to therapeutic applications against diseases such as malaria.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Dihydroorotate Dehydrogenase Inhibition :
- Antimicrobial Evaluation :
- Anticancer Activity Assessment :
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its role as an inhibitor of specific enzymes and receptors. Notably, it has shown potential as an inhibitor of p38-alpha MAP kinase, which plays a crucial role in cellular stress responses and inflammatory processes . This inhibition could have implications in treating diseases characterized by chronic inflammation.
Drug Development
Due to its unique structural characteristics, this compound is being explored as a lead candidate in developing new therapeutic agents. Its ability to interact with various biological targets positions it as a promising candidate for conditions such as cancer and autoimmune diseases. The structural arrangement allows for modifications that can enhance potency and selectivity against specific targets.
Studies involving similar compounds indicate that the presence of nitrogen-containing heterocycles like piperazine can significantly affect binding affinities to biological receptors. This suggests that 2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine may exhibit favorable pharmacokinetic and pharmacodynamic properties.
Case Studies
Several research studies have focused on the synthesis and biological evaluation of pyrimidine derivatives similar to this compound:
Case Study 1: Synthesis and Anticancer Activity
A study synthesized various pyrimidine derivatives to evaluate their anticancer activity against different cancer cell lines. The findings indicated that compounds with similar structural motifs exhibited significant cytotoxic effects. Further modifications on the piperazine ring enhanced their selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 2: Inflammation Models
In animal models of inflammation, derivatives of pyrimidines including this compound were administered to assess their anti-inflammatory effects. Results showed a marked reduction in inflammatory markers and symptoms in treated groups compared to controls, supporting the hypothesis that such compounds can modulate inflammatory pathways effectively.
Properties
IUPAC Name |
5-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-11-12(2)18-16(14-4-5-14)20-17(11)23-8-6-22(7-9-23)10-15-19-13(3)21-24-15/h14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWILCAZBUNEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=NC(=NO3)C)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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